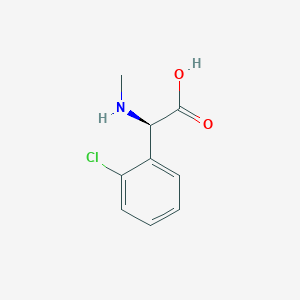
(R)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-2-(2-Chlorophenyl)-2-(methylamino)acetic acid” is a chiral compound with the following structural formula:
(R)-2-(2-Chlorophenyl)-2-(methylamino)acetic acid
- It contains a chlorophenyl group, a methylamino group, and an acetic acid moiety.
- The stereochemistry is specified as ®, indicating the absolute configuration of the chiral center.
Vorbereitungsmethoden
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are two common methods:
-
Arylation of Glycine Derivatives:
- Start with a glycine derivative (e.g., N-protected glycine).
- React it with 2-chlorobenzaldehyde to form the corresponding imine.
- Reduce the imine using a suitable reducing agent (e.g., sodium borohydride) to obtain the target compound.
-
Enantioselective Synthesis:
- Employ chiral auxiliaries or catalysts to achieve enantioselective synthesis.
- For example, use chiral ligands in a copper-catalyzed asymmetric Mannich reaction between 2-chlorobenzaldehyde, methylamine, and glycine.
Industrial Production
The industrial production of “®-2-(2-Chlorophenyl)-2-(methylamino)acetic acid” typically involves large-scale synthesis using optimized conditions. specific industrial methods may vary based on proprietary processes.
Analyse Chemischer Reaktionen
Reactions
Oxidation: The compound can undergo oxidation reactions, converting the methylamino group to an oxo group.
Reduction: Reduction of the carbonyl group in the acetic acid moiety can yield the corresponding alcohol.
Substitution: The chlorophenyl group can participate in substitution reactions (e.g., nucleophilic aromatic substitution).
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles (e.g., amines, thiols) and Lewis acids (e.g., AlCl₃).
Major Products
- Oxidation: The oxo derivative of the compound.
- Reduction: The corresponding alcohol.
- Substitution: Various substituted derivatives based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity (e.g., enzyme inhibition, receptor binding).
Medicine: Studied for drug development (e.g., antiviral, antibacterial agents).
Industry: Applied in the synthesis of specialty chemicals.
Wirkmechanismus
The exact mechanism of action for “®-2-(2-Chlorophenyl)-2-(methylamino)acetic acid” depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to physiological effects.
Vergleich Mit ähnlichen Verbindungen
- Similar Compounds: Other chiral amino acids, such as phenylalanine, tyrosine, and tryptophan.
- Uniqueness: The combination of the chlorophenyl group, methylamino group, and acetic acid moiety distinguishes it from other amino acids.
: Example reference. : Another reference. : Yet another reference.
Eigenschaften
Molekularformel |
C9H10ClNO2 |
|---|---|
Molekulargewicht |
199.63 g/mol |
IUPAC-Name |
(2R)-2-(2-chlorophenyl)-2-(methylamino)acetic acid |
InChI |
InChI=1S/C9H10ClNO2/c1-11-8(9(12)13)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3,(H,12,13)/t8-/m1/s1 |
InChI-Schlüssel |
HZZFRGVOIXDTSE-MRVPVSSYSA-N |
Isomerische SMILES |
CN[C@H](C1=CC=CC=C1Cl)C(=O)O |
Kanonische SMILES |
CNC(C1=CC=CC=C1Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


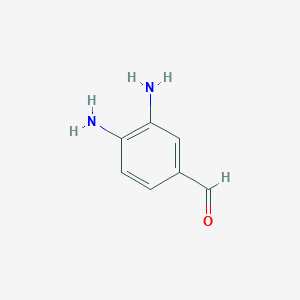
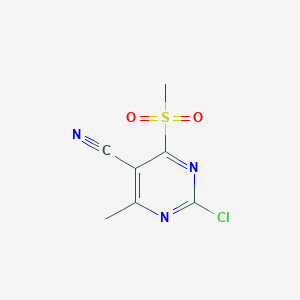
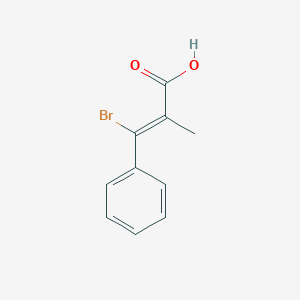

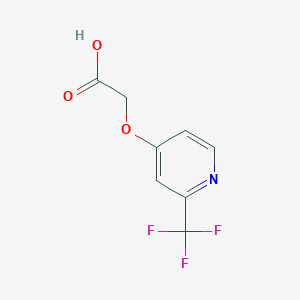
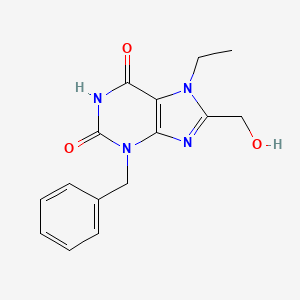

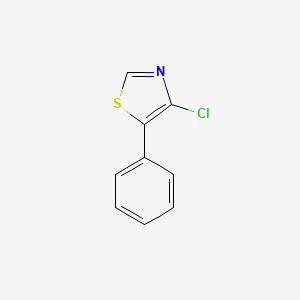
![Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12967070.png)

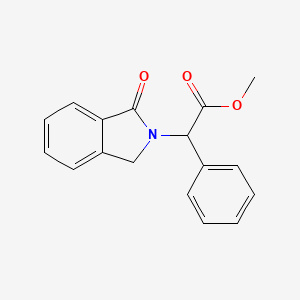

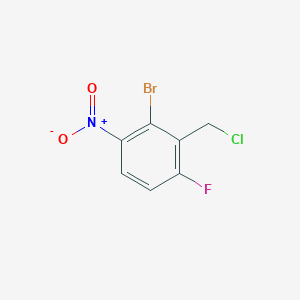
![12-Bromo-2,8-dimethoxy-6h-dibenzo[c,h]chromene](/img/structure/B12967096.png)
